molecular formula C9H14ClN3O2 B2943394 (3S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride CAS No. 2287246-70-0

(3S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride

Cat. No. B2943394
CAS RN: 2287246-70-0
M. Wt: 231.68
InChI Key: VSEYNKGTDUAFID-UOERWJHTSA-N
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Description

(3S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride, also known as JNJ-5207852, is a potent and selective antagonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and play a critical role in inflammation and immune response. JNJ-5207852 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.

Scientific Research Applications

Anticancer Activity

A study identified a novel apoptosis inducer, with a compound featuring the 1,2,4-oxadiazole moiety showing activity against breast and colorectal cancer cell lines. SAR studies emphasized the importance of substituted five-member rings for activity, leading to the identification of TIP47 as a molecular target, suggesting potential for anticancer agent development (Zhang et al., 2005).

Synthesis and Biological Activity Prediction

Another research focused on synthesizing novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, demonstrating a one-pot condensation approach. The synthesized compounds underwent biological activity prediction, showcasing the synthetic versatility of 1,2,4-oxadiazole derivatives (Kharchenko, Detistov, & Orlov, 2008).

Optical Properties

Research into pyrazolo[1,5-a]pyridine-containing 1,3,4-oxadiazole derivatives highlighted their synthesis and structural characterization, revealing significant optical properties. The study provided insights into the conjugation and fluorescence characteristics of these compounds, relevant for materials science applications (Yang et al., 2011).

Antimicrobial Evaluation

The development of quinoline-oxadiazole–based azetidinone derivatives was explored for their antimicrobial activity against various bacterial strains. This work underscores the potential of oxadiazole derivatives in developing new antimicrobial agents (Dodiya, Shihory, & Desai, 2012).

properties

IUPAC Name

(3S,5R)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c13-6-3-7(10-4-6)9-11-8(12-14-9)5-1-2-5;/h5-7,10,13H,1-4H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEYNKGTDUAFID-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CC(CN3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NOC(=N2)[C@H]3C[C@@H](CN3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride

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